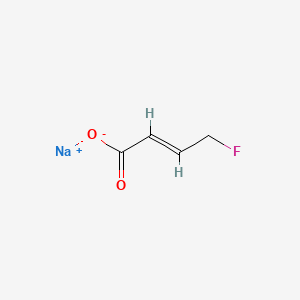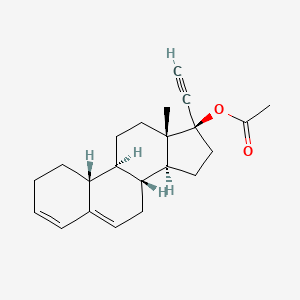
Fluocinolone Acetonide 22-Methyl Homologue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluocinolone Acetonide 22-Methyl Homologue is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of fluocinolone acetonide, which is widely used in dermatology to treat various skin conditions. The addition of a 22-methyl group enhances its pharmacological activity, making it a valuable compound in medical and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluocinolone Acetonide 22-Methyl Homologue involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, acetonide formation, and methylation. The fluorination step is crucial as it significantly enhances the compound’s anti-inflammatory activity. Common reagents used in these reactions include fluorinating agents like hydrogen fluoride and acetic anhydride for acetonide formation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like bio-fermentation and stereoselective fluorination. The use of biocatalysts and environmentally friendly solvents is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Fluocinolone Acetonide 22-Methyl Homologue undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogenation, particularly fluorination, at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrogen fluoride for fluorination.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which exhibit enhanced pharmacological activities .
科学的研究の応用
Fluocinolone Acetonide 22-Methyl Homologue has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, diabetic retinopathy, and non-infectious uveitis.
作用機序
Fluocinolone Acetonide 22-Methyl Homologue exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also inhibits the release of arachidonic acid by inducing phospholipase A2 inhibitory proteins, further reducing inflammation .
類似化合物との比較
Similar Compounds
Fluocinolone Acetonide: The parent compound, widely used in dermatology.
Triamcinolone Acetonide: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A high-potency corticosteroid used for treating severe skin conditions.
Uniqueness
Fluocinolone Acetonide 22-Methyl Homologue stands out due to its enhanced pharmacological activity, attributed to the 22-methyl group. This modification not only increases its potency but also improves its stability and bioavailability compared to its parent compound and other similar corticosteroids .
特性
分子式 |
C23H28F2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C23H28F2O6/c1-11-30-19-8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)17(28)9-21(13,3)23(19,31-11)18(29)10-26/h4-6,11,13-14,16-17,19,26,28H,7-10H2,1-3H3/t11?,13-,14-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChIキー |
KUAYISMWWBBCAR-UAFUFKTOSA-N |
異性体SMILES |
CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)F |
正規SMILES |
CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


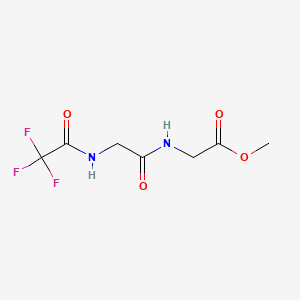
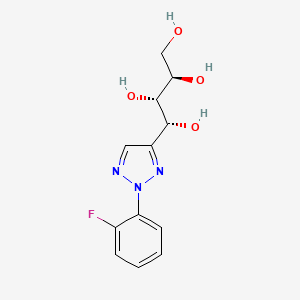
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
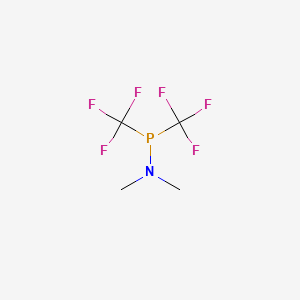
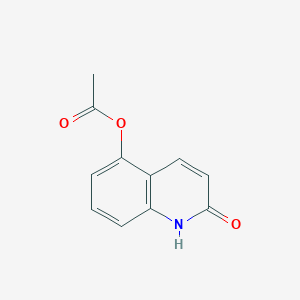
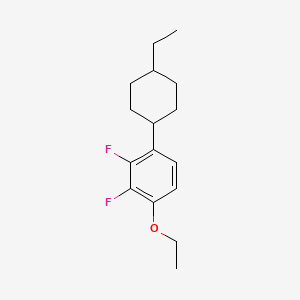
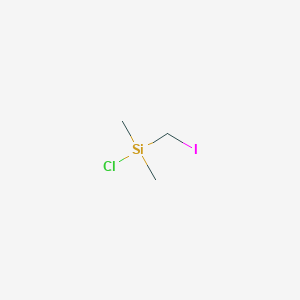
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
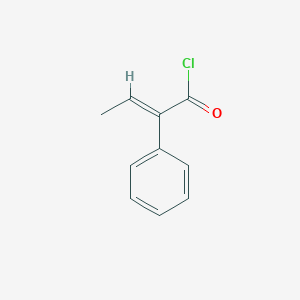
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
